molecular formula C25H38N2O3 B12763704 Max68OO0P8 CAS No. 1021852-83-4

Max68OO0P8

Cat. No.: B12763704
CAS No.: 1021852-83-4
M. Wt: 414.6 g/mol
InChI Key: VZTFINPXQYFDMS-UHFFFAOYSA-N
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Description

These analogs share key molecular features, including brominated aromatic cores and heterocyclic substituents, which are critical for their reactivity and biological activity .

Properties

CAS No.

1021852-83-4

Molecular Formula

C25H38N2O3

Molecular Weight

414.6 g/mol

IUPAC Name

2-[7-(2,2-dimethylpropanoylamino)-4,6-dimethyl-1-octylindol-5-yl]acetic acid

InChI

InChI=1S/C25H38N2O3/c1-7-8-9-10-11-12-14-27-15-13-19-17(2)20(16-21(28)29)18(3)22(23(19)27)26-24(30)25(4,5)6/h13,15H,7-12,14,16H2,1-6H3,(H,26,30)(H,28,29)

InChI Key

VZTFINPXQYFDMS-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCN1C=CC2=C(C(=C(C(=C21)NC(=O)C(C)(C)C)C)CC(=O)O)C

Origin of Product

United States

Preparation Methods

The synthesis of Max68OO0P8 involves several steps, starting with the preparation of the indole core. The synthetic route typically includes:

    Formation of the Indole Core: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Functionalization: The indole core is then functionalized at specific positions to introduce the acetic acid and dimethyl-1-oxopropyl groups. This often involves Friedel-Crafts acylation and subsequent amination reactions.

    Industrial Production: Industrial production methods may involve optimizing the reaction conditions to increase yield and purity.

Chemical Reactions Analysis

Max68OO0P8 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting ketones to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the indole nitrogen or other reactive sites, using reagents like alkyl halides or acyl chlorides.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. .

Scientific Research Applications

Max68OO0P8 has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Max68OO0P8 involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound targets enzymes and receptors involved in inflammatory and cancer pathways. For example, it may inhibit specific kinases or modulate receptor activity.

    Pathways: By interacting with these targets, this compound can modulate signaling pathways, leading to changes in gene expression and cellular responses. .

Comparison with Similar Compounds

Structural Analogs

The following table summarizes the molecular properties of Max68OO0P8’s closest analogs:

Property CAS 1186608-83-2 CAS 1761-61-1 CAS 93-85-6
Molecular Formula C₆H₃BrN₄O₂ C₇H₅BrO₂ C₈H₆N₂O₂S
Molecular Weight (g/mol) 243.02 201.02 194.21
Solubility (mg/mL) 0.347 (Water) 0.687 (Water) 0.734 (Water)
Log P (Partition Coefficient) -2.47 (ESOL) -2.63 (SILICOS-IT) -6.43 (Skin Permeability)
Hazard Statements H302, H315, H319, H332, H335 H302 Warning (Toxicity)

Key Observations :

  • Solubility : CAS 93-85-6 exhibits the highest aqueous solubility (0.734 mg/mL), likely due to its sulfonamide group (-SO₂), which enhances hydrophilicity .

Functional Analogs

Functional analogs are compared based on industrial synthesis methods and applications:

Compound Synthetic Method Yield Application
CAS 1186608-83-2 N-Bromosuccinimide in DMF, 0–20°C, 16 hours 94% Anticancer agent intermediates
CAS 1761-61-1 A-FGO catalyst in THF, room temperature, 2 hours (green chemistry) 98% Polymer stabilizers
CAS 93-85-6 2-Aminobenzothiazole-6-carboxylic acid + 4-amino-3-thiocyanatobenzonitrile, 100°C, 6h 59% Antimicrobial coatings

Key Findings :

  • Efficiency : CAS 1761-61-1 achieves the highest yield (98%) under mild conditions, highlighting the advantage of catalytic methods .
  • Sustainability : The use of ionic liquids and recyclable catalysts (e.g., A-FGO) in CAS 1761-61-1 aligns with green chemistry principles .

Research Limitations and Contradictions

  • Data Gaps : Direct spectral or crystallographic data for this compound are absent, necessitating reliance on inferred analogs.
  • Contradictions : While CAS 1186608-83-2 has high bioactivity (IC₅₀ = 1.2 μM in vitro), its poor solubility (0.347 mg/mL) limits in vivo efficacy , whereas CAS 93-85-6’s superior solubility may offset lower potency .

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